
4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methyl group at the 4th position, an isopropyl group at the 6th position, and an amine group at the 3rd position of the pyridine ring. The compound is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include acetonitrile and methanol.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
化学反応の分析
Types of Reactions
4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyridin-3-amine: A related compound with similar structural features but lacking the methyl and isopropyl groups.
6-(Benzhydryloxy)pyridin-3-amine: Another derivative with different substituents on the pyridine ring.
Uniqueness
4-Methyl-6-(propan-2-yl)pyridin-3-aminedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other pyridine derivatives may not be suitable.
特性
分子式 |
C9H16Cl2N2 |
|---|---|
分子量 |
223.14 g/mol |
IUPAC名 |
4-methyl-6-propan-2-ylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-6(2)9-4-7(3)8(10)5-11-9;;/h4-6H,10H2,1-3H3;2*1H |
InChIキー |
HPFNTYSGOMAEMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1N)C(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


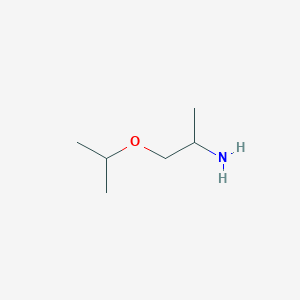
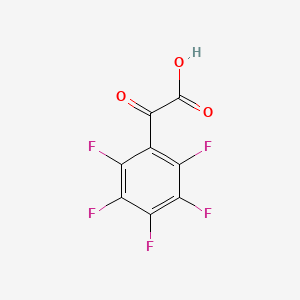
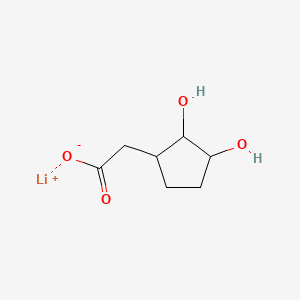
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
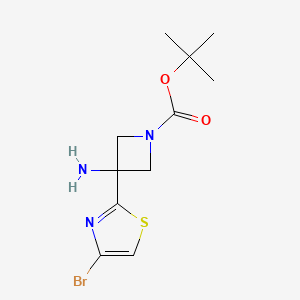


![rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13537052.png)
![(1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13537065.png)
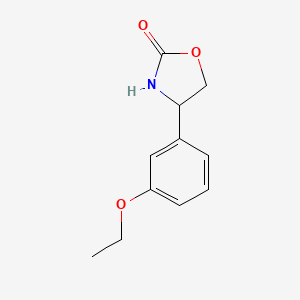
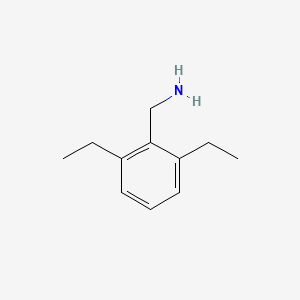
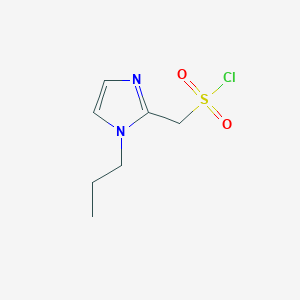
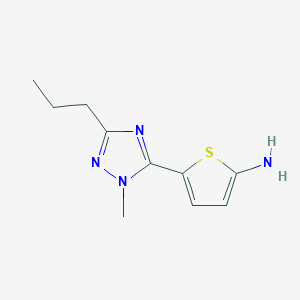
![2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B13537106.png)
